molecular formula C19H25ClFN5OS B2389928 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185047-77-1

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2389928
CAS No.: 1185047-77-1
M. Wt: 425.95
InChI Key: PHFKYAPKYDOPPX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5OS and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25ClFN5OSC_{19}H_{25}ClFN_5OS, with a molecular weight of approximately 426.0 g/mol. The compound features several functional groups that may contribute to its biological activity, including:

  • Diethylaminoethyl group : Enhances solubility and potential interaction with biological membranes.
  • Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties that may influence receptor binding.
  • Pyrazole and carboxamide functionalities : Potentially involved in enzyme inhibition and receptor modulation.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in glioma and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes. For instance, a related pyrazole derivative demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant in the treatment of Alzheimer's disease .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
  • Cell Cycle Modulation : Studies have indicated that this compound may induce cell cycle arrest in specific phases, thereby inhibiting cancer cell growth .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Glioma15.7Induces G0/G1 phase arrest
Breast Cancer12.3Apoptosis induction
Colon Cancer18.5Inhibition of cell proliferation

These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its clinical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidinyl)Similar diethylamino groupContains bromine; altered biological activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(morpholinomethyl)-benzamideMorpholino instead of diethylaminoVariation affects receptor interactions

This comparative analysis underscores the importance of specific functional groups in determining biological activity.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)23(4)22-15)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFKYAPKYDOPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NN(C(=C3)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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